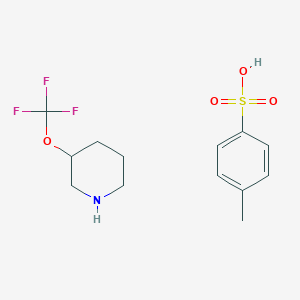

3-Trifluoromethoxy-piperidine Tosylate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;3-(trifluoromethoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-6(8,9)11-5-2-1-3-10-4-5/h2-5H,1H3,(H,8,9,10);5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCYWBQKBLMDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Development of 3-Trifluoromethoxy-piperidine Salts

[1]

Executive Summary: The Fluorinated Scaffold Advantage

In modern medicinal chemistry, the 3-(trifluoromethoxy)piperidine scaffold represents a high-value pharmacophore. It bridges the gap between the metabolic stability of fluorinated motifs and the versatile binding capabilities of the piperidine ring.

The trifluoromethoxy group (-OCF

This guide details the physicochemical properties, salt selection strategies, and characterization protocols required to transition this scaffold from a raw intermediate to a drug-grade solid form.

Molecular Architecture & Theoretical Profiling

The "Fluorine Effect" on Basicity

The introduction of the -OCF

-

Inductive Withdrawal: The strong electronegativity of the fluorine atoms pulls electron density through the

-bond framework. This reduces the electron density on the nitrogen lone pair, thereby lowering the pKa .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Comparison:

-

Unsubstituted Piperidine pKa: ~11.2[1]

-

3-CF

-Piperidine pKa: ~9.6 (Experimental Proxy)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

3-OCF

-Piperidine Estimated pKa: 9.0 – 9.4ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Implication: A lower pKa (closer to 7.4) improves membrane permeability in the small intestine compared to the highly basic parent piperidine, as a larger fraction of the molecule exists in the neutral, lipophilic form at physiological pH.

Lipophilicity Modulation

The -OCF

-

LogP Shift: Expect a

LogP of approximately +1.2 to +1.5 units relative to the parent piperidine.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Conformational Bias: The -OCF

group typically adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation.

Summary of Physicochemical Properties (Free Base vs. HCl Salt)

| Property | Free Base (Predicted/Typical) | Hydrochloride Salt (Target) |

| Physical State | Colorless / Pale Yellow Liquid | White Crystalline Solid |

| Molecular Weight | 169.15 g/mol | 205.61 g/mol |

| pKa (Conj.[1] Acid) | 9.2 ± 0.3 | N/A |

| LogP (Oct/Wat) | ~2.1 | N/A (Ionized) |

| LogD (pH 7.4) | ~0.8 – 1.2 | N/A |

| Melting Point | < 25°C | > 150°C (Decomposition likely >200°C) |

| Hygroscopicity | Low | Moderate to High (Dependent on Polymorph) |

Salt Selection Strategy

For drug development, the free base is often unsuitable due to its liquid state and volatility. A salt screen is critical to identify a solid form with optimal crystallinity and solubility.[1]

Decision Matrix

The choice of counterion depends on the intended application (early tox studies vs. clinical formulation).

Figure 1: Strategic workflow for salt selection, prioritizing the Hydrochloride salt unless hygroscopicity issues mandate organic alternatives.

Experimental Protocols

Synthesis of 3-(Trifluoromethoxy)piperidine Hydrochloride

This protocol ensures the isolation of a high-purity crystalline solid from the commercially available free base or Boc-protected precursor.[1]

Reagents:

-

3-(Trifluoromethoxy)piperidine (Free Base)[1]

-

4M HCl in Dioxane (anhydrous)

-

Diethyl Ether (Et

O) or Methyl tert-butyl ether (MTBE)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve 1.0 eq (e.g., 1.0 g) of the free base in 5 mL of anhydrous DCM. Cool the solution to 0°C under a nitrogen atmosphere.

-

Acidification: Dropwise add 1.2 eq of 4M HCl in Dioxane. A white precipitate should begin to form immediately.[1]

-

Precipitation: Stir at 0°C for 30 minutes, then slowly add 10 mL of Et

O or MTBE to drive precipitation. -

Isolation: Filter the solid using a sintered glass funnel. Wash the cake 3x with cold Et

O. -

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Validation:

-

¹H NMR (DMSO-d

): Verify the shift of protons adjacent to nitrogen (downfield shift due to protonation). -

Elemental Analysis: Confirm Cl content matches theoretical % (approx 17.2%).

Determination of pKa (Potentiometric Titration)

Because the pKa is critical for understanding the ionization state at physiological pH.

Methodology:

-

Preparation: Prepare a 10 mM solution of the HCl salt in degassed water.

-

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Titration: Perform the titration at 25°C under inert gas (Ar/N

) to prevent CO -

Calculation: Use the Bjerrum plot or Gran analysis to determine the half-equivalence point.

-

Self-Validating Step: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) before and after the run. The slope must be >98%.

-

Lipophilicity Assessment (Shake-Flask LogD)

Determines the distribution coefficient at pH 7.4.

-

Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve the salt in the aqueous phase. Add an equal volume of octanol.[1]

-

Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm or 254 nm if a chromophore exists, otherwise use LC-MS).

-

Calculation:

Solid-State Characterization (Pre-Formulation)

Once the salt is synthesized, it must be profiled for physical stability.

X-Ray Powder Diffraction (XRPD)

-

Purpose: Confirm crystallinity and detect polymorphs.

-

Expectation: Sharp, distinct Bragg peaks indicate a crystalline lattice. A "halo" indicates amorphous material (unstable).[1]

Differential Scanning Calorimetry (DSC)

-

Protocol: Heat sample from 30°C to 250°C at 10°C/min.

-

Interpretation:

Dynamic Vapor Sorption (DVS)

Biological Implications of the 3-OCFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Motif[1]

The physicochemical properties directly dictate the biological behavior of this scaffold.[1]

Figure 2: Mechanistic link between the physicochemical properties of the 3-OCF

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

PubChem. (2025). 3-(Trifluoromethyl)piperidine Compound Summary. National Library of Medicine. Link(Cited as primary proxy data source).

Technical Safety & Handling Guide: 3-Trifluoromethoxy-piperidine Tosylate

Document Control:

-

Version: 1.0 (Research Use Only)

-

Status: Developmental Compound / R&D Grade

Executive Summary & Chemical Context

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

3-Trifluoromethoxy-piperidine Tosylate is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates. The trifluoromethoxy group (

However, the Tosylate (p-toluenesulfonate) salt form introduces specific safety and regulatory considerations distinct from the hydrochloride analogs. This guide synthesizes standard safety protocols with high-level toxicological risk assessments, specifically addressing the potential for genotoxic impurities (PGIs) inherent to sulfonate salt synthesis.

Chemical Identity & Physiochemical Profile[1][2]

Note on CAS Registry: As a specialized salt form, a specific CAS number for the tosylate may not be indexed in public registries. The data below references the parent free base and the counterion properties.

| Parameter | Specification / Data |

| Chemical Name | 3-(Trifluoromethoxy)piperidine 4-methylbenzenesulfonate |

| Parent CAS (Free Base) | 1274903-50-2 |

| Component CAS (Acid) | 104-15-4 (p-Toluenesulfonic acid) |

| Molecular Formula | |

| Molecular Weight | ~341.35 g/mol (169.15 Base + 172.20 Acid) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |

| Melting Point | Not Established (Analogous tosylates typically >140°C) |

Critical Hazard Assessment (Expert Analysis)

This section transcends standard GHS classification by integrating ICH M7 guidelines and fluorine chemistry hazards.

The Tosylate "Alert": Genotoxic Impurity Risk

While the piperidine moiety presents standard irritant risks, the tosylate counterion requires scrutiny under ICH M7 (Assessment and Control of DNA Reactive Impurities) .

-

Mechanism: If alcohols (Methanol, Ethanol, Isopropanol) were used during the salt formation or purification of this compound, there is a risk of forming Alkyl Tosylates (e.g., Methyl Tosylate).

-

Risk: Alkyl tosylates are potent alkylating agents and known genotoxins.

-

Control Strategy: Unless the Certificate of Analysis (CoA) explicitly certifies the absence of alkyl tosylates (< ppm levels), this compound must be handled as a potential mutagenic hazard .

Fluorine-Specific Thermal Hazards

The

-

Decomposition Products: Hydrogen Fluoride (HF), Carbonyl Fluoride (

), and Sulfur Oxides ( -

Implication: Standard ABC fire extinguishers are insufficient for large fires; water used in firefighting becomes hydrofluoric acid.

GHS Classification (Derived)

-

STOT SE 3 (H335): May cause respiratory irritation.[1][2][3][5]

-

Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects (based on fluorinated motif persistence).

Operational Protocols & Engineering Controls

Workflow Logic: Hierarchy of Controls

The following diagram illustrates the decision-making process for selecting controls based on the operation scale.

Figure 1: Risk-based selection of engineering controls. Note that solid handling of unknown potency salts defaults to higher containment.

Handling Protocol: Weighing & Dissolution

Objective: Minimize dust generation and inhalation exposure.[2][3]

-

Preparation:

-

Verify fume hood flow.

-

Don PPE: Lab coat, safety glasses, double nitrile gloves (fluorinated compounds can permeate standard latex).

-

Prepare a pre-weighed vial with solvent (e.g., DMSO) to immediately dissolve the solid after weighing.

-

-

Weighing:

-

Use an analytical balance inside the fume hood or a vented balance enclosure.

-

Static Control: Use an ionizing bar. Fluorinated salts are often static-prone and "fly," increasing contamination risk.

-

-

Dissolution:

-

Add solvent immediately.

-

Caution: Tosylate salts can be slower to dissolve than HCl salts. Vortex or sonicate in a closed vessel. Do not heat >50°C without verifying thermal stability data.

-

Waste Disposal[13]

-

Stream: Halogenated Organic Waste.

-

Specifics: Do not mix with strong oxidizers or strong bases (exothermic reaction with the acid salt).

-

Labeling: Must be tagged "Contains Fluorine" to alert waste handlers of HF potential during incineration.

Emergency Response

Fire Fighting (HF Risk)

In the event of a fire involving this substance, standard protocol changes due to the

-

Media: Dry chemical,

, or alcohol-resistant foam.[2] -

Warning: Thermal decomposition produces Hydrogen Fluoride (HF) .

-

Action: Firefighters must wear full SCBA. If water is used to cool containers, contain the runoff; it is now corrosive (Hydrofluoric Acid).

Accidental Release (Spill) Workflow

Figure 2: Spill response logic emphasizing dust suppression for solids and inert absorption for liquids.

References

-

PubChem. (n.d.).[6] 3-(Trifluoromethyl)piperidine (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

International Council for Harmonisation (ICH). (2017).[7] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7] Retrieved February 25, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[6] Guidance on the Application of the CLP Criteria. Retrieved February 25, 2026, from [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. aaronchem.com [aaronchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Leveraging 3-Trifluoromethoxy-piperidine Tosylate as a Versatile Pharmaceutical Intermediate

Section 1: Strategic Overview

The Ascendancy of Fluorinated Motifs in Drug Design

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, are powerful tools for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound impact on molecular properties.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere with Superior Properties

The trifluoromethoxy group is often considered a "super-halogen" or a bioisostere of methoxy (-OCH₃) and other halogen groups.[4] It significantly increases lipophilicity (Hansch-Leo π value of +1.04), which can enhance membrane permeability and bioavailability.[4] The strong carbon-fluorine bonds within the -OCF₃ moiety confer exceptional metabolic stability, making it resistant to degradation by metabolic enzymes like cytochrome P450s.[4] This resistance can prolong a drug's half-life and reduce metabolic liabilities.[1] Several FDA-approved drugs, including riluzole (for ALS) and sonidegib (for cancer), feature the trifluoromethoxy group, underscoring its value in developing robust therapeutics.[4]

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural products.[5] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets. The nitrogen atom can serve as a hydrogen bond acceptor or be functionalized to introduce diverse side chains, making it a highly versatile building block in drug discovery.[5]

The Advantage of the Tosylate Salt Form

3-Trifluoromethoxy-piperidine is a secondary amine that can be challenging to handle as a free base due to potential volatility and hygroscopicity. The tosylate (p-toluenesulfonate) salt form provides a significant advantage for pharmaceutical development. It converts the amine into a stable, crystalline, and easily weighable solid.[6] This improves storage stability, simplifies handling and weighing for reactions, and often aids in purification. The active free-base form can be readily generated in situ or in a simple preparatory step, offering the best of both worlds: stability for storage and reactivity for synthesis.

Section 2: Physicochemical and Safety Profile

Physicochemical Data

All researchers must consult the Safety Data Sheet (SDS) before handling this compound. The data below is for the tosylate salt and the corresponding free base.

| Property | 3-Trifluoromethoxy-piperidine Tosylate | 3-Trifluoromethoxy-piperidine (Free Base) |

| Molecular Formula | C₁₃H₁₈F₃NO₄S | C₆H₁₀F₃NO |

| Molecular Weight | 357.35 g/mol | 169.15 g/mol |

| CAS Number | 2376143-20-1[7] | 1274903-50-2 |

| Appearance | White to off-white solid | Colorless liquid (typical for related compounds) |

| Purity | Typically ≥96% | Typically ≥96% |

Safety and Handling

Based on data for structurally related piperidine compounds, appropriate safety precautions are mandatory.[8][9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Core Synthetic Applications

The primary utility of 3-Trifluoromethoxy-piperidine Tosylate is as a nucleophilic building block for introducing the 3-trifluoromethoxypiperidinyl moiety into a target molecule. This is most commonly achieved through C-N bond-forming reactions at the piperidine nitrogen. The two most critical applications are N-arylation and N-alkylation.

Caption: Logical contributions of the intermediate's features.

Section 4: Protocol 1 - Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Introduction and Rationale

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[11] This reaction is fundamental for synthesizing arylpiperidines, a common motif in CNS-active drugs and other therapeutic agents.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst (like a Buchwald G3 or G4 precatalyst) or generate Pd(0) in situ from sources like Pd₂(dba)₃. These are paired with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). The ligand's role is critical: it stabilizes the palladium center, facilitates oxidative addition into the aryl halide C-X bond, and promotes reductive elimination to form the desired C-N bond. The choice of ligand is often matched to the reactivity of the aryl halide (chlorides are less reactive and require more electron-rich ligands).[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperidine tosylate (or the intermediate amine-palladium complex) to generate the active nucleophile without competing in the reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure solubility of the reactants and to prevent quenching of the base and catalyst.[11]

-

Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen, so the reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol

This protocol describes a representative coupling with 4-bromobenzotrifluoride.

Reagents and Materials:

-

3-Trifluoromethoxy-piperidine Tosylate (1.0 equiv.)

-

4-Bromobenzotrifluoride (1.1 equiv.)

-

Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

-

Pd₂(dba)₃ (0.02 equiv.)

-

RuPhos (0.04 equiv.)

-

Anhydrous Toluene

-

Oven-dried round-bottom flask with stir bar and reflux condenser

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the oven-dried flask, add 3-Trifluoromethoxy-piperidine Tosylate, 4-bromobenzotrifluoride, NaOtBu, Pd₂(dba)₃, and RuPhos.

-

Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe (to a final concentration of ~0.1 M with respect to the piperidine salt).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring (Self-Validation): After 2 hours, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 20% EtOAc/Hexanes) to check for consumption of the starting materials. LC-MS can also be used to confirm product formation. Continue heating until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Results and Data

The following table provides expected outcomes for the N-arylation with various aryl halides, based on literature precedents for similar couplings. Yields are representative and will require optimization.

| Aryl Halide | Catalyst/Ligand System | Expected Yield Range | Notes |

| 4-Bromobenzotrifluoride | Pd₂(dba)₃ / RuPhos | 75-90% | Electron-deficient aryl bromides are generally excellent substrates. |

| 2-Chloropyridine | Pd(OAc)₂ / XPhos | 60-80% | Heteroaryl chlorides require more active catalyst systems.[11] |

| 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | 70-85% | Electron-rich aryl bromides couple efficiently. |

| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / XPhos | 65-85% | Steric hindrance near the coupling site may slightly reduce yield. |

Section 5: Protocol 2 - N-Alkylation via Reductive Amination

Introduction and Rationale

Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12] This reaction is a workhorse in medicinal chemistry for introducing N-alkyl substituents.

Causality Behind Experimental Choices:

-

Free Base Generation: The reaction requires the nucleophilic free piperidine. The tosylate salt is neutralized in situ with a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Iminium Formation: The free amine first reacts with the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion.

-

Reducing Agent: A mild and selective reducing agent is needed to reduce the iminium ion without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as its reactivity is attenuated by the electron-withdrawing acetate groups, making it selective for the iminium ion.[12]

-

Solvent: A non-protic solvent that can dissolve all reactants is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Detailed Step-by-Step Protocol

This protocol describes a representative reaction with isobutyraldehyde.

Reagents and Materials:

-

3-Trifluoromethoxy-piperidine Tosylate (1.0 equiv.)

-

Triethylamine (Et₃N) (1.1 equiv.)

-

Isobutyraldehyde (1.2 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Dichloromethane (DCM)

-

Round-bottom flask with stir bar

Procedure:

-

Free Base Generation: Dissolve 3-Trifluoromethoxy-piperidine Tosylate in DCM in the flask. Add Et₃N and stir at room temperature for 20 minutes.

-

Iminium Formation: Add isobutyraldehyde to the mixture and stir for 1 hour at room temperature.

-

Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes (Note: initial gas evolution may occur).

-

Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progress by TLC or LC-MS for the disappearance of the intermediate imine/iminium species. The reaction is typically complete in 3-18 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated piperidine.

Troubleshooting

-

Stalled Reaction: If the reaction does not proceed to completion, a small amount of acetic acid (catalytic) can be added to facilitate iminium ion formation. Alternatively, gentle heating (to ~40 °C) may be beneficial.

-

Side Products: If reduction of the starting aldehyde is observed, it indicates the reducing agent is too reactive or was added before sufficient iminium formation. Ensure a stir time of at least 1 hour after aldehyde addition before introducing NaBH(OAc)₃.

Section 6: Conclusion

3-Trifluoromethoxy-piperidine Tosylate is a high-value intermediate for pharmaceutical research and development. Its constituent parts—the metabolically robust -OCF₃ group and the privileged piperidine scaffold—provide a direct route to incorporating desirable drug-like properties into new chemical entities. The stable and easy-to-handle tosylate salt form further enhances its utility in a process chemistry setting. The N-arylation and N-alkylation protocols detailed herein represent foundational, reliable methods for leveraging this building block to accelerate the synthesis of complex molecular targets and drive the discovery of next-generation therapeutics.

Section 7: References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Trifluoromethoxy group. Wikipedia.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

SAFETY DATA SHEET. MilliporeSigma.

-

US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols. Google Patents.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

3-Trifluoromethoxy-piperidine | 1274903-50-2. Sigma-Aldrich.

-

eMolecules 3-Trifluoromethoxy-piperidine Tosylate | 2376143-20-1. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

-

Optimizing reaction conditions for N-arylation of piperazine. Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols - Google Patents [patents.google.com]

- 7. eMolecules 3-Trifluoromethoxy-piperidine Tosylate | 2376143-20-1 | | 1g, | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.fi [fishersci.fi]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Troubleshooting low yields in 3-Trifluoromethoxy-piperidine coupling reactions

Executive Summary: The Deceptive Nucleophile

The 3-(trifluoromethoxy)piperidine moiety (CAS: 1274903-50-2) presents a "perfect storm" of synthetic challenges that often leads to inexplicably low yields in standard coupling protocols.[1][2] While it structurally resembles a simple piperidine, its reactivity profile is drastically altered by the -OCF₃ group.[1][3]

Users typically encounter three distinct failure modes:

-

Stalled Buchwald-Hartwig Couplings: The amine fails to displace the halide, often misinterpreted as catalyst deactivation.[2][3]

-

Racemization: Loss of enantiopurity during amide bond formation (specifically for chiral analogs).[2][3][4]

-

"Invisible" Yield Loss: The product forms but vanishes during concentration due to uncharacterized volatility.[2][3][4]

This guide provides mechanistic insights and validated protocols to overcome these specific barriers.

Diagnostic: Why Standard Protocols Fail

Before altering conditions, understand the physical organic chemistry driving the failure.

| Factor | Mechanism | Impact on Yield |

| Electronic Deactivation | The -OCF₃ group is strongly electron-withdrawing (Inductive effect, -I).[1] | Reduced Nucleophilicity: The nitrogen lone pair is less available for oxidative addition or nucleophilic attack compared to unsubstituted piperidine [1].[3][4] |

| Steric Hindrance | The 3-position substituent creates steric bulk proximal to the nitrogen.[3][5] | Catalyst Access: In Pd-catalyzed cycles, the bulky ligand on Pd and the 3-OCF₃ group clash during the transmetalation or reductive elimination steps [2].[1] |

| Volatility | The free base has high vapor pressure (est.[2][3][4] bp <80°C at reduced pressure). | Workup Loss: Evaporating solvent under high vacuum often co-distills the product, leading to "0% yield" despite successful conversion.[3] |

Troubleshooting Workflow: Decision Matrix

The following decision tree outlines the logical steps to diagnose and fix low yields.

Figure 1: Troubleshooting logic flow for 3-(trifluoromethoxy)piperidine coupling reactions.

Protocol 1: C-N Bond Formation (Buchwald-Hartwig)

The Challenge: Standard ligands (BINAP, Xantphos) often fail because the electron-deficient nitrogen cannot displace the halide from the Palladium center, or the reductive elimination is too slow due to sterics.

The Solution: Use RuPhos or BrettPhos Palladacycle Gen 4 precatalysts.[1][3][4] These bulky, electron-rich ligands facilitate the coupling of hindered, electron-poor secondary amines [3].[1]

Optimized Protocol

-

Substrate: Aryl Bromide (1.0 eq), 3-(OCF₃)piperidine (1.2 eq).

-

Catalyst: RuPhos Pd G4 (1–3 mol%).[1][2][3][4]

-

Why: The precatalyst ensures a 1:1 Pd:Ligand ratio and activates immediately even at lower temperatures, preventing catalyst death.[2]

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged).[1][2][3]

Step-by-Step:

-

Charge a reaction vial with Aryl Bromide, RuPhos Pd G4, and Base.[2]

-

Add 3-(OCF₃)piperidine (if liquid, add via syringe; if HCl salt, add as solid in step 1 and increase base by 1.0 eq).

-

Seal and heat to 85°C for 4–16 hours.

-

Workup: Filter through Celite. Do not concentrate to dryness if the product MW is <250.[3][4] Acidify with HCl/MeOH to form the non-volatile salt immediately.[3]

Protocol 2: Amide Coupling (Racemization Control)

The Challenge: If you are using chiral 3-(OCF₃)piperidine, standard coupling reagents (EDC/HOBt, HATU/DIEA) can cause racemization.[1][2][3] The alpha-proton is acidified by the adjacent amide carbonyl and the inductive effect of the OCF3 group.

The Solution: Use T3P (Propylphosphonic anhydride) with Pyridine .[1][2][3][4] This system is proven to minimize epimerization compared to uronium/phosphonium salts [4].[2][3][4]

Optimized Protocol

-

Dissolve Carboxylic Acid (1.0 eq) and 3-(OCF₃)piperidine (1.1 eq) in EtOAc or 2-MeTHF (0.1 M).

-

Cool the mixture to 0°C .

-

Allow to warm to Room Temperature slowly over 4 hours.

-

Quench: Add water and separate layers. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO₃.[2][3][4]

Critical Handling: Volatility & Isolation

A common user report is: "LCMS showed 100% conversion, but the flask is empty."

The Physics: Fluorination often lowers the boiling point and surface tension of organic molecules.[3] The free base of 3-(trifluoromethoxy)piperidine behaves similarly to 3-(trifluoromethyl)piperidine (bp ~75°C at 33 mmHg) [5].[1][2][3][4] It will co-evaporate with solvents like DCM or Toluene on a rotovap.[2][3][4]

Mitigation Strategy:

-

Never isolate the free base oil. Always convert to the HCl or Fumarate salt before drying.[3][4]

-

Telescoping: If possible, carry the crude solution in Toluene/DCM directly into the next step without concentration.[3]

-

Salt Formation Protocol:

FAQ: Rapid Troubleshooting

Q: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: No. These are "Generation 0/1" catalysts.[1][2][3][4] They lack the steric bulk and electron-richness required to force the electron-deficient 3-OCF₃ piperidine onto the metal center.[1] You will likely see only unreacted starting material.[2][3][4]

Q: My starting material is the HCl salt. Do I need to free-base it first? A: No, you can use the salt directly in the Buchwald reaction, provided you add one extra equivalent of base (e.g., if protocol calls for 1.5 eq NaOtBu, use 2.5 eq).

Q: I see a new spot on TLC that isn't product or SM. What is it? A: Check for Elimination .[1][2][3][4] Under harsh basic conditions (NaH, high temp), the -OCF₃ group can act as a leaving group (though poor), or E2 elimination can occur to form the enamine/dihydropyridine, especially if the ring conformation aligns the H and OCF3 anti-periplanar. Keep temperatures below 110°C.

References

-

Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions."[2][3] Chem. Rev.[2][3][4]2008 , 108, 1054.[2][3] Link[1][2][3][4]

-

Steric Effects in Buchwald: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[2][3][4][6]2011 , 2, 27-50.[1][2][3] Link

-

RuPhos Gen 4 Efficacy: Sather, A. C., et al. "Robust Pd-Catalyzed C–N Cross-Coupling: Two Ligands Suffice."[1][2][3] Chem. Sci.[2][3][4][6]2020 , 11, 562.[2][3] Link

-

T3P for Low Epimerization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][3] Org.[2][3][4][6][7][8] Lett.2011 , 13, 5048–5051.[2][3] Link[1][2][3][4]

-

Physical Properties (Analog): Sigma-Aldrich.[1][2][3][4] "Product Specification: 3-(Trifluoromethyl)piperidine." Link[1][2][3][4]

Sources

- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 3-(trifluoromethoxy)piperidine hydrochloride (C6H10F3NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Trifluoromethoxy-piperidine | 1274903-50-2 [sigmaaldrich.com]

- 8. papers.ssrn.com [papers.ssrn.com]

Technical Support Center: Proactive Strategies for Managing Hygroscopicity in Piperidine Tosylate Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing and troubleshooting issues related to the hygroscopicity of piperidine tosylate salts. By understanding the underlying scientific principles, you can ensure the integrity, stability, and reliability of your experiments and drug formulations.

I. Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why are piperidine tosylate salts susceptible to it?

A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2] Piperidine tosylate salts, like many pharmaceutical salts, can be prone to this phenomenon due to the presence of polar functional groups and the ionic nature of the salt itself, which can attract and form hydrogen bonds with water molecules. The degree of hygroscopicity can be influenced by factors such as the crystalline structure of the salt and the ambient humidity.[3][4]

Q2: What are the common signs that my piperidine tosylate salt has absorbed moisture?

A2: The physical and chemical properties of the salt can change upon moisture absorption.[2] Common indicators include:

-

Physical Changes: You may observe clumping, caking, or the material turning into a gummy or pasty substance.[2] In some cases of extreme moisture absorption, known as deliquescence, the solid may dissolve completely in the absorbed water.[5]

-

Weight Gain: A noticeable increase in the mass of the sample is a direct indication of water uptake.

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially leading to the formation of impurities.[6][7] This can compromise the purity and stability of the compound.

Q3: What are the immediate consequences of using a hygroscopic piperidine tosylate salt in my experiment without proper handling?

A3: Using a moisture-laden salt can have significant negative impacts on your research:

-

Inaccurate Weighing: The presence of water will lead to an overestimation of the amount of active compound, affecting the stoichiometry of your reactions and the concentration of your solutions.

-

Altered Solubility: The presence of absorbed water can change the dissolution profile of the salt.[4]

-

Reaction Failures or Side Reactions: Water can act as an unwanted reactant or catalyst in many organic reactions, leading to lower yields, the formation of byproducts, or complete reaction failure.[7]

-

Inconsistent Analytical Results: In analytical applications, moisture can affect chromatographic retention times, peak shapes, and spectroscopic measurements.

Q4: Can I dry my piperidine tosylate salt if it has already absorbed moisture?

A4: Yes, it is often possible to dry a hygroscopic salt that has been exposed to moisture.[1][2] However, the method chosen must be appropriate for the thermal stability of the compound. Gentle heating in a vacuum oven is a common and effective method.[1] It's crucial to avoid excessive heat, which could lead to thermal decomposition.[1][6] Always consult the material's safety data sheet (SDS) or other technical documentation for information on its thermal stability.

Q5: How do International Council for Harmonisation (ICH) guidelines relate to the handling of hygroscopic salts like piperidine tosylate?

A5: ICH guidelines, particularly Q1A(R2), provide a framework for stability testing of new drug substances and products.[8][9][10][11] These guidelines emphasize the importance of evaluating the impact of environmental factors such as temperature and humidity on the quality of a substance over time.[9][10] For hygroscopic materials, this means conducting stability studies under controlled humidity conditions to establish a re-test period or shelf life and to recommend appropriate storage conditions.[10] The guidelines define specific conditions for long-term, intermediate, and accelerated stability testing across different climatic zones.[8][12]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with piperidine tosylate salts.

Issue 1: Inconsistent results in a reaction or analytical measurement.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The piperidine tosylate salt has become clumpy or difficult to handle.

Initial Assessment:

-

Visual Inspection: Observe the physical state of the salt. Is it free-flowing, or has it formed aggregates?

-

Environmental Conditions: Note the ambient humidity in the laboratory. High humidity can accelerate moisture absorption.[2]

Corrective Actions:

-

Break up Aggregates: If the clumping is minor, you may be able to carefully break up the aggregates with a clean, dry spatula inside a low-humidity environment like a glove box.[1]

-

Drying: For more significant clumping, drying the material is necessary. Refer to the drying protocols outlined in Section IV.

-

Improved Storage: After drying, immediately transfer the salt to a proper storage container and environment as described in Section III.

III. Best Practices for Handling and Storage

Proactive measures are the most effective way to prevent hygroscopicity-related problems.

Controlled Environment for Handling

-

Glove Box/Glove Bag: The ideal environment for handling highly hygroscopic materials is a glove box or glove bag purged with an inert gas (e.g., nitrogen or argon) to maintain a very low humidity level.[13][14]

-

Low-Humidity Room: If a glove box is unavailable, working in a room with controlled low humidity is the next best option.[13][15]

-

Minimize Exposure Time: When working on an open bench, minimize the time the container is open.[1][2] Weigh out the required amount quickly and securely reseal the container immediately.[1]

Proper Storage Solutions

-

Airtight Containers: Always store piperidine tosylate salts in well-sealed, airtight containers.[1] Containers with screw caps and liners or Sure/Seal™ bottles are excellent choices.[1][14]

-

Desiccators: Place the primary container inside a desiccator containing a suitable desiccant.[5][15] This provides a secondary barrier against moisture ingress.

-

Desiccants: Use an active desiccant such as silica gel, calcium chloride, or magnesium sulfate.[5][16] Ensure the desiccant is regularly regenerated or replaced to maintain its effectiveness.

| Desiccant | Relative Drying Strength | Notes |

| Calcium Chloride (CaCl2) | Good | Commonly used and effective.[5][16] |

| Magnesium Sulfate (MgSO4) | Strong | A strong drying agent.[5][16] |

| Silica Gel | Good | Often contains a color indicator for saturation.[16] |

| Phosphorus Pentoxide (P2O5) | Very Strong | Highly efficient but can be corrosive.[16] |

Formulation and Packaging Considerations

For drug development professionals, several strategies can be employed during formulation to mitigate hygroscopicity:

-

Film Coating: Applying a hydrophobic film coating to tablets or granules can act as a physical barrier to moisture.[17]

-

Encapsulation: Encapsulating the hygroscopic active pharmaceutical ingredient (API) can protect it from the environment.[17]

-

Co-processing with Excipients: Formulating with hydrophobic excipients can help to repel moisture away from the API.[17][18]

-

Crystal Engineering: In some cases, co-crystallization with a suitable co-former can result in a new crystalline form with reduced hygroscopicity.[3]

-

Packaging: Utilize high-barrier packaging materials, such as foil-foil blisters, and consider including a desiccant within the final product packaging.[7][17]

IV. Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[19]

Principle:

This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.

Procedure:

-

Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.

-

Solvent Preparation: Add the appropriate KF solvent to the titration cell and titrate to a dry endpoint to eliminate any residual water in the solvent.

-

Sample Preparation and Introduction:

-

In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the piperidine tosylate salt.

-

Quickly and carefully transfer the sample to the titration cell.

-

-

Titration: Start the titration. The instrument will automatically add the KF reagent and determine the endpoint.

-

Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of Piperidine Tosylate Salt

This protocol describes a general procedure for drying a hygroscopic salt. The temperature and duration should be optimized based on the specific properties of the compound.

Apparatus:

-

Vacuum oven

-

Schlenk flask or other suitable container

-

Vacuum pump

Procedure:

-

Sample Preparation: Place the piperidine tosylate salt in a clean, dry Schlenk flask.

-

Initial Vacuum: Connect the flask to a vacuum line and slowly evacuate the air.

-

Heating: Once a stable vacuum is achieved, place the flask in a vacuum oven and heat to a temperature known to be safe for the compound (e.g., 40-60 °C). Caution: Do not exceed the decomposition temperature of the salt.

-

Drying Period: Maintain the vacuum and temperature for a sufficient period (e.g., 4-24 hours) to allow the absorbed water to be removed.

-

Cooling: Turn off the heat and allow the oven and sample to cool to room temperature under vacuum.

-

Inert Gas Backfill: Once cooled, backfill the Schlenk flask with a dry, inert gas like nitrogen or argon before opening it to the atmosphere.

-

Storage: Immediately transfer the dried salt to an appropriate airtight container and store it in a desiccator.

V. Advanced Strategies and Considerations

Alternative Analytical Techniques for Water Determination

While Karl Fischer titration is the most common method, other techniques can also be employed:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A weight loss step at around 100 °C can often be attributed to the loss of water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, proton NMR (¹H NMR) can be used to quantify water content, especially if the water peak is well-resolved from other signals.[20] More advanced ¹⁹F NMR-based methods have also been developed for highly sensitive water detection.[21][22]

-

Headspace Gas Chromatography (HS-GC): This technique can be used for the determination of water in solid samples.[20]

Understanding Salt Forms

The choice of the counter-ion (in this case, tosylate) can influence the physicochemical properties of the salt, including its hygroscopicity.[4] During drug development, a salt screening process is often conducted to identify a salt form with optimal properties, including low hygroscopicity and good stability.[23] While piperidine tosylate salts can be stable, it is essential to be aware that other salt forms might exhibit different hygroscopic behaviors.[24]

By implementing these best practices and troubleshooting strategies, researchers and drug development professionals can effectively manage the challenges associated with the hygroscopicity of piperidine tosylate salts, ensuring the quality and reliability of their scientific work.

VI. References

-

How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products - European Medicines Agency. [Link]

-

Q1A(R2) Guideline - ICH. [Link]

-

Quality Guidelines - ICH. [Link]

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - Journal of Chemical and Pharmaceutical Research. [Link]

-

Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]

-

The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

-

How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

-

Mixing & Drying Hygroscopic Materials - PerMix. [Link]

-

What is the stability of piperidine? - Blog - Biosynce. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

-

Fundamentals of Pharmaceutical Freeze Drying - GEA. [Link]

-

A Method for Detecting Water in Organic Solvents - PMC. [Link]

-

Moisture Control and Degradation Management - American Pharmaceutical Review. [Link]

-

A Method for Detecting Water in Organic Solvents - Chemistry. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. [Link]

-

A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives - Allied Academies. [Link]

-

The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents.

-

Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy - ResearchGate. [Link]

-

Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit - International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Piperidine suppliers, Chemicals, india, companies - Taj Pharmaceuticals Limited. [Link]

-

Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design - ACS Publications. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 3. mdpi.com [mdpi.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. biosynce.com [biosynce.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Official web site : ICH [ich.org]

- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. jocpr.com [jocpr.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. colorcon.com [colorcon.com]

- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.tamu.edu [chem.tamu.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. portal.tpu.ru [portal.tpu.ru]

Validation & Comparative

1H NMR spectrum analysis of 3-Trifluoromethoxy-piperidine Tosylate

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Trifluoromethoxy-piperidine Tosylate

Introduction: Deciphering Molecular Architecture with NMR

In the realm of drug development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering intricate details about the connectivity and spatial arrangement of atoms. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Trifluoromethoxy-piperidine Tosylate, a compound featuring a stereochemically rich piperidine core modified with two functionally significant groups.

As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a logical workflow for spectral interpretation. We will deconstruct the molecule into its constituent parts, predict the spectral features of each, and then assemble the complete picture. This approach emphasizes the causality behind chemical shifts and coupling patterns, providing a robust framework for analyzing similarly complex structures. We will compare our target molecule to a simpler analog, piperidine hydrochloride, to highlight the profound influence of the trifluoromethoxy and tosylate substituents on the ¹H NMR spectrum.

The Analyte: Structure and Key Features

3-Trifluoromethoxy-piperidine Tosylate is comprised of three key structural components:

-

A Piperidine Ring: A six-membered saturated heterocycle that typically exists in a chair conformation. This conformational preference leads to chemically distinct axial and equatorial protons.

-

A 3-Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing and sterically bulky substituent at the C3 position.

-

An N-Tosylate Group (-Ts): A p-toluenesulfonyl group attached to the piperidine nitrogen, which acts as a protecting group and significantly influences the electronic environment of the ring.

Below is a diagram illustrating the molecular structure and the proton labeling scheme that will be used throughout this guide.

Caption: Structure of 3-Trifluoromethoxy-piperidine Tosylate with proton labeling.

Part 1: A Predictive ¹H NMR Analysis

A definitive analysis requires building the spectrum from foundational principles, starting with the simplest component and progressively adding complexity.

Comparison Point: The Spectrum of Piperidine Hydrochloride

To appreciate the effects of the -OCF₃ and -Ts groups, we first consider the spectrum of a simple protonated piperidine. In an acidic solution (like piperidine HCl), the nitrogen is protonated, and the ring undergoes rapid chair-flipping. This conformational averaging simplifies the spectrum.

-

H2/H6 Protons: The protons alpha to the nitrogen are deshielded by the electronegative nitrogen atom and appear as a broad multiplet around δ 3.0-3.2 ppm .

-

H3/H5 Protons: These protons are further from the nitrogen and appear upfield, typically around δ 1.7-1.9 ppm .

-

H4 Protons: The protons at the C4 position are the most shielded, appearing as a multiplet around δ 1.6-1.8 ppm .[1]

The Influence of the N-Tosylate Group

Replacing the N-H proton with a strongly electron-withdrawing tosyl group dramatically alters the spectrum.[2]

-

Deshielding of Alpha-Protons (H2, H6): The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. It significantly reduces the electron density around the H2 and H6 protons, causing a substantial downfield shift. We can predict these signals to move from ~3.1 ppm to the δ 3.8-4.2 ppm region. Due to the chair conformation, the axial and equatorial protons at these positions will be distinct and will likely appear as complex multiplets.

-

Tosylate Aromatic Signals: The tosyl group itself contributes two signals in the aromatic region. The protons on the benzene ring ortho to the sulfonyl group will be in a different electronic environment than the meta protons, resulting in a classic AA'BB' system. This typically manifests as two distinct doublets, one around δ 7.4-7.6 ppm and the other around δ 7.7-7.9 ppm .[3]

-

Tosylate Methyl Signal: The methyl group on the tolyl ring is a sharp singlet, easily identified around δ 2.4 ppm .[3]

The Influence of the 3-Trifluoromethoxy Group

The -OCF₃ group introduces further complexity and significant chemical shifts.

-

Deshielding of the H3 Proton: The oxygen atom directly attached to C3 deshields the H3 proton. The highly electronegative fluorine atoms further enhance this effect.[4][5] Consequently, the H3 proton signal is expected to shift significantly downfield to approximately δ 4.5-4.8 ppm . This proton will appear as a multiplet due to coupling with the protons at C2 and C4.

-

Diastereotopic Protons: The substituent at C3 makes the piperidine ring chiral. As a result, the protons on the methylene groups (C2, C4, C5, C6) become diastereotopic, meaning H2-axial and H2-equatorial are chemically non-equivalent, as are H6-axial and H6-equatorial, and so on. This removes the plane of symmetry and results in a more complex spectrum where each proton, in theory, can give a distinct signal.

Part 2: Assembling the Predicted Spectrum

By combining these effects, we can construct a predicted ¹H NMR spectrum for 3-Trifluoromethoxy-piperidine Tosylate. The signals will be complex and overlapping, likely requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment.

| Proton(s) | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration | Rationale |

| Tos-CH₃ | ~ 2.4 | s (singlet) | 3H | Aromatic methyl group.[3] |

| H4, H5 | 1.8 - 2.3 | m (multiplet) | 4H | Piperidine ring protons, least affected by substituents. Complex due to diastereotopicity and overlapping signals. |

| H2, H6 | 3.8 - 4.2 | m (multiplet) | 4H | Alpha to N-tosyl group, strongly deshielded. Complex due to diastereotopicity and coupling. |

| H3 | 4.5 - 4.8 | m (multiplet) | 1H | Alpha to highly electronegative -OCF₃ group, strongly deshielded. |

| Tos-ArH | 7.4 - 7.6 | d (doublet) | 2H | Aromatic protons meta to the sulfonyl group. |

| Tos-ArH | 7.7 - 7.9 | d (doublet) | 2H | Aromatic protons ortho to the sulfonyl group.[3] |

Comparison Guide: Highlighting Substituent Effects

| Compound | H2/H6 Protons (δ ppm) | H3/H5 Protons (δ ppm) | H4 Protons (δ ppm) | Key Differentiators |

| Piperidine HCl | 3.0 - 3.2 | 1.7 - 1.9 | 1.6 - 1.8 | Simple, averaged signals due to rapid chair-flipping. No aromatic signals. |

| 3-Trifluoromethoxy-piperidine Tosylate | 3.8 - 4.2 | 1.8 - 2.3 & 4.5-4.8 (H3) | 1.8 - 2.3 | Complex, distinct signals for each proton. Significant downfield shifts for H2/H6 (due to -Ts) and H3 (due to -OCF₃). Characteristic tosyl signals at ~2.4, 7.4-7.9 ppm. |

Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of high-quality, reproducible data, a cornerstone of trustworthy scientific practice.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[6] If solubility is an issue, the more polar DMSO-d₆ is a suitable alternative.

-

Concentration: A concentration of 5-10 mg in 0.6 mL provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

-

Shimming: This is the most critical step for obtaining high-resolution data. A homogeneous magnetic field is essential to resolve the fine splitting patterns (coupling) that are key to structural elucidation.

-

Number of Scans: 16 scans is typically sufficient for a sample of this concentration on a modern 400 MHz spectrometer to achieve excellent signal-to-noise.

Conclusion

The ¹H NMR spectrum of 3-Trifluoromethoxy-piperidine Tosylate is a rich tapestry of information that, when methodically unraveled, reveals the molecule's precise structure. By understanding the individual electronic and steric contributions of the piperidine core, the N-tosylate group, and the 3-trifluoromethoxy substituent, one can confidently predict and assign the complex array of signals. This guide demonstrates that a predictive, comparative approach, grounded in the fundamental principles of NMR and supported by rigorous experimental practice, is the most effective strategy for the structural elucidation of complex pharmaceutical and chemical entities.

References

-

Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

-

Universidad de Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

-

SpectraBase. Piperidine. [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

J-STAGE. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

Semantic Scholar. Supplementary Fig 1 for PDF. [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PMC. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Wikipedia. Tosyl group. [Link]

-

PubChemLite. 3-(trifluoromethoxy)piperidine hydrochloride (C6H10F3NO). [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

3-Trifluoromethoxy-piperidine Tosylate vs Hydrochloride salt comparison

3-Trifluoromethoxy-piperidine: Tosylate vs. Hydrochloride Salt

Executive Summary

In medicinal chemistry, the 3-trifluoromethoxy (

To stabilize this building block, it is supplied as a salt.[2] This guide compares the two dominant forms: the Hydrochloride (HCl) and the p-Toluenesulfonate (Tosylate/TsOH) salts.

The Verdict:

-

Select the Tosylate (TsOH) for bench-top stability, precise stoichiometry, and storage .[2] It is a non-hygroscopic, crystalline solid that ensures accurate weighing for critical coupling reactions.[2]

-

Select the Hydrochloride (HCl) only for large-scale aqueous workups or when atom economy is the sole priority, provided you have humidity-controlled handling facilities (glovebox/dry room).[2]

Physicochemical Comparison

The following data contrasts the performance of the two salts. Note that while specific melting points vary by batch, the behavioral characteristics below are consistent for 3-substituted piperidine salts.

| Feature | Hydrochloride (HCl) Salt | Tosylate (TsOH) Salt |

| Formula | ||

| MW | ~205.6 g/mol | ~341.3 g/mol |

| Physical State | White to off-white solid (often deliquescent) | White, free-flowing crystalline powder |

| Hygroscopicity | High. Absorbs atmospheric moisture rapidly, leading to "clumping."[2] | Low. Stable at ambient humidity (40-60% RH).[2] |

| Stoichiometry Control | Poor. Variable water content ( | Excellent. 1:1 stoichiometry is strictly maintained. |

| Solubility (Organic) | Low in DCM/THF; requires polar solvents (MeOH, DMSO).[2] | Moderate to Good in DCM/CHCl3; ideal for organic synthesis.[2] |

| Acidity (pKa of CA) | ~ -7 (Conjugate acid: HCl) | ~ -2.8 (Conjugate acid: p-TsOH) |

| Corrosivity | High.[2] Potential for HCl gas evolution.[2] | Low. Non-volatile acid component.[2] |

2.1 The Mechanism of Hygroscopicity

The HCl salt of secondary amines often suffers from high crystal lattice energy barriers that are easily disrupted by water molecules. The small chloride ion (

Decision Logic: When to Use Which?

The following decision tree illustrates the selection process based on your experimental constraints.

Figure 1: Decision matrix for selecting between Tosylate and Hydrochloride salts based on facility capabilities and experimental needs.

Experimental Protocols

Protocol A: Free-Basing for Synthesis (Standard Workflow)

Most coupling reactions (e.g., Amide coupling,

Reagents:

-

3-Trifluoromethoxy-piperidine Tosylate (1.0 equiv)[2]

-

Base: DIPEA (Hunig's Base) or

(2.5 - 3.0 equiv)[2] -

Solvent: DCM or DMF[2]

Procedure:

-

Suspension: Suspend the Tosylate salt in DCM (0.2 M). It may not fully dissolve initially.[2]

-

Liberation: Add DIPEA (3.0 equiv).[2] The solution will clarify as the free amine is liberated and the DIPEA-TsOH salt forms (which is soluble in DCM).

-

Reaction: Add the electrophile (e.g., Acid Chloride, Alkyl Halide) immediately.[2]

-

Note: Do not use inorganic bases (like

) in non-polar solvents (DCM) effectively, as the salt exchange is slow.[2] If using

Protocol B: Salt Metathesis (Converting HCl to Tosylate)

If you are stuck with a hygroscopic HCl batch and need to store the compound, convert it to the Tosylate.

Figure 2: Workflow for converting the unstable HCl salt into the stable Tosylate form.

Step-by-Step:

-

Dissolve the HCl salt in minimal water.

-

Basify with 2M NaOH until pH > 12.

-

Extract the free amine into DCM (

).[2] -

Dry the combined organics over

, filter, and concentrate to a volume of ~5 mL/g. -

Separately, dissolve p-Toluenesulfonic acid monohydrate (1.0 equiv) in minimal MeOH.

-

Add the acid solution dropwise to the amine solution with stirring.

-

Remove solvents under vacuum.[2]

-

Recrystallize the residue from hot EtOAc/Hexanes to obtain white needles of the Tosylate.

Critical Data: Stoichiometry Impact

Why does hygroscopicity matter? Consider a reaction requiring 1.00 mmol of amine.

-

Scenario A (Tosylate):

-

Target Weight: 341.3 mg.[2]

-

Actual Amine delivered: 1.00 mmol .

-

Result: Reaction proceeds as calculated.

-

-

Scenario B (HCl - Aged):

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. [2]

-

Bastin, R. J., et al. (2000).[2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.

-

PubChem. (2025).[2] 3-(Trifluoromethyl)piperidine hydrochloride Compound Summary. National Library of Medicine.[2]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.google.cn [books.google.cn]

Bioisosteric Replacement: Trifluoromethoxy vs. Trifluoromethyl Piperidines

[2]

Executive Summary: The Fluorine vs. Oxy-Fluorine Decision

In lead optimization, the switch from a trifluoromethyl (

-

The

Piperidine: A rigid, bulky, metabolically bulletproof scaffold that moderately lowers basicity. -

The

Piperidine: A "super-lipophilic" variant with higher conformational flexibility (via the oxygen linker), stronger inductive electron withdrawal, and a unique orthogonal steric profile.

Physicochemical Showdown

The choice between these two moieties dictates the vector of your lead optimization. The table below synthesizes the critical physicochemical divergences.

| Feature | 4-Trifluoromethyl Piperidine ( | 4-Trifluoromethoxy Piperidine ( | Impact on Drug Design |

| Lipophilicity ( | +0.88 | +1.04 | |

| Electronic Effect ( | 0.40 (Inductive) | 0.55 (Inductive) | |

| Basicity ( | ~10.2 (Est.)[1] | ~9.6 (Est.) | |

| Steric Bulk (A-Value) | ~2.5 kcal/mol | ~0.7–1.0 kcal/mol | |

| Conformation | Rigid "Propeller" | Flexible "Elbow" |

Expert Insight: Do not rely on aromatic Hammett constants (

) for piperidines. In aromatic rings,has a resonance donor effect (+M).[1] In saturated piperidines, the oxygen atom acts purely as a strong inductive withdrawer (-I), making 4- -piperidine less basic than its counterpart.

Conformational Analysis: The Structural Differentiator

The spatial arrangement of these groups is the primary driver for differences in binding affinity.

The Anchor

The trifluoromethyl group is sterically demanding. On a piperidine ring, a 4-

The Elbow

The trifluoromethoxy group is unique.[2][3]

-

Reduced Steric Clash: The oxygen linker moves the bulky

headgroup further from the ring, lowering the A-value (steric preference for equatorial) compared to a direct C-C attached -

The Anomeric Effect: While less pronounced at C4, electronic repulsion between the oxygen lone pairs and the ring system can influence fine conformational preferences.

-

Orthogonal Twist: The most critical feature is the preference of the

bond angle. Due to hyperconjugation (

Synthetic Accessibility & Protocols

Accessing these cores requires fundamentally different strategies.

Comparative Synthesis Workflow

Figure 1: Comparative synthetic pathways.[1] Route A (Blue) is reductive and scalable.[1] Route B (Red) involves the "Hiyama" oxidative desulfurization-fluorination method.

Detailed Protocol: Synthesis of 4-(Trifluoromethoxy)piperidine (Route B)

This protocol utilizes the oxidative desulfurization-fluorination of a xanthate, a robust method for introducing

Reagents:

-

N-Boc-4-hydroxypiperidine[1]

-

Sodium Hydride (NaH, 60% dispersion)

-

Carbon Disulfide (

) -

Methyl Iodide (MeI)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH)[1]

-

Pyridine-HF (Olah's Reagent)[1]

Step 1: Xanthate Formation

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0°C.

-

Add NaH (1.2 eq) portion-wise.[1] Stir for 30 min.

-

Add

(5.0 eq) dropwise.[1] The solution will turn yellow/orange.[1] Stir for 1 h. -

Add MeI (1.5 eq) and warm to room temperature. Stir for 3 h.

-

Workup: Quench with water, extract with EtOAc. The resulting O-alkyl S-methyl dithiocarbonate (xanthate) is purified via silica flash chromatography.[1]

Step 2: Oxidative Fluorination (The Critical Step)

-

In a Teflon or polyethylene vessel, dissolve the xanthate (1.0 eq) in

at -78°C. -

Add Pyridine-HF (excess, ~20-40 eq HF) carefully.[1]

-

Add DBH (3.0 eq) portion-wise.[1] The oxidant converts the sulfur moiety into a leaving group, which is displaced by fluoride.

-

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench: Pour into ice-cold

/ -

Deprotection: Treat the N-Boc intermediate with 4M HCl/Dioxane to yield the final amine salt.

DMPK Implications

Metabolic Stability

Both groups act as "metabolic blockers" for Cytochrome P450 oxidation.[1][2][3]

- : The C-F bond is chemically inert.[1] It effectively blocks metabolism at the C4 position and reduces metabolism at adjacent sites due to electron withdrawal.

- : Generally stable, but theoretically susceptible to O-dealkylation.[1] However, on a secondary carbon like piperidine C4, this pathway is kinetically disfavored compared to N-dealkylation or ring oxidation.[1]

Permeability & Solubility

-

Permeability: The higher lipophilicity of

( -

Solubility: The same lipophilicity can hurt aqueous solubility.[1] If your lead is already greasy (LogD > 3), switching to

may push it into poor solubility space.[1] Conversely, the lower pKa of the amine in the

References

-

Physicochemical Properties of Fluorinated Groups

-

Synthesis of Trifluoromethoxy Aliphatics (Hiyama Method)

-

Conformational Analysis of Fluorinated Piperidines

-

Metabolic Stability of Fluorine Groups

-

Trifluoromethoxy Group in Drug Design

Lipophilicity (LogP) comparison of piperidine tosylate derivatives

Title: Lipophilicity Profiling of Piperidine Tosylate Derivatives: Ion-Pair Partitioning and Analytical Protocols

Executive Summary

In the development of central nervous system (CNS) agents and multidrug resistance modulators, the piperidine scaffold remains a cornerstone. However, the physicochemical characterization of these basic amines often overlooks a critical variable: the counter-ion. While intrinsic lipophilicity (LogP) is a property of the neutral species, the apparent partitioning of pharmaceutical salts—specifically lipophilic salts like tosylates (p-toluenesulfonates) —deviates significantly from standard models due to ion-pair formation.

This guide provides a technical comparison of piperidine tosylate derivatives against their hydrochloride counterparts and free bases. It details the "Hydrophobic Ion Pair" effect, provides representative comparative data, and outlines self-validating protocols for experimental determination.

Theoretical Framework: The Hydrophobic Ion Pair Effect

Standard LogP definitions assume the partitioning of a neutral species.[1] However, piperidine derivatives (

Unlike chloride ions (

Key Mechanism: